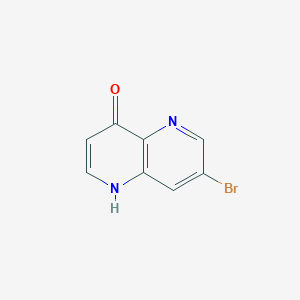

7-Bromo-1,5-naphthyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJDSGQWBGLNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)N=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308349 | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97267-60-2 | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tautomerism of 7-Bromo-1,5-naphthyridin-4-ol vs. 4(1H)-one

This technical guide details the tautomeric behavior of 7-Bromo-1,5-naphthyridin-4-ol, a critical scaffold in medicinal chemistry. It addresses the thermodynamic preferences, analytical differentiation, and synthetic implications of the lactam-lactim equilibrium.

Executive Summary

In the context of drug development and physiological conditions, 7-Bromo-1,5-naphthyridin-4(1H)-one (Lactam) is the dominant tautomer, not the 4-ol (Lactim). While the "4-ol" nomenclature is frequently used in chemical catalogs and loose IUPAC naming, the molecule exists primarily as the carbonyl-bearing species in the solid state and polar solvents (DMSO, H₂O, Methanol).

This preference is driven by the preservation of aromaticity in the pyridine ring via zwitterionic resonance. Researchers targeting this scaffold for kinase inhibition or DNA intercalation must model the 4(1H)-one form as the active pharmacophore.

Theoretical Framework & Thermodynamics

The Equilibrium

The tautomerism involves the migration of a proton between the N1 nitrogen and the C4 oxygen.

-

Form A (Lactam / 4(1H)-one): Proton on N1; Carbonyl at C4.

-

Form B (Lactim / 4-ol): Proton on Oxygen; Double bond between C4-N1 is part of the aromatic system.

In the 1,5-naphthyridine system, the Lactam (one) form is thermodynamically favored by approximately 2–5 kcal/mol in solution. This stability arises from the contribution of a dipolar resonance structure where the N1 atom carries a positive charge and the Oxygen carries a negative charge, maintaining

The "7-Bromo" Effect

The bromine atom at position 7 (on the distal ring relative to the carbonyl) exerts an electronic influence via the conjugated

-

Inductive Effect (-I): Bromine withdraws electron density. This increases the acidity of the N1-H proton (

decrease) compared to the unsubstituted parent. -

Mesomeric Effect (+M): While Br is a weak resonance donor, the -I effect dominates.

-

Net Result: The 7-Br substituent slightly destabilizes the positive charge accumulation on the ring nitrogens in the zwitterionic form, but not sufficiently to invert the equilibrium . The strong solvation enthalpy of the highly polar amide-like bond in the 4(1H)-one form ensures it remains the major species.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the resonance stabilization of the dominant form.

Analytical Characterization Protocols

To scientifically validate the tautomeric state in your specific sample, follow these standardized protocols.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing these isomers in solution.

| Feature | Lactam (4(1H)-one) | Lactim (4-ol) |

| ¹H NMR Solvent | DMSO-d₆ (Recommended) | CDCl₃ (May show mixtures) |

| N-H Signal | Broad singlet, | Absent. |

| O-H Signal | Absent. | Sharp/Broad singlet, |

| C-3 Proton | Doublet/Singlet, typically | Aromatic region, |

| ¹³C Carbonyl (C4) |

Protocol 1: The "Solvent Switch" Validation

-

Dissolve 5 mg of sample in dry DMSO-d₆ .

-

Acquire ¹H NMR.[1][2] Look for the diagnostic N-H peak >11 ppm.

-

Dissolve 5 mg of sample in CDCl₃ (if soluble).

-

Compare the C-3 proton shift. A downfield shift of >0.5 ppm in chloroform indicates a shift toward the lactim form or strong dimerization of the lactam.

X-Ray Crystallography (Solid State)

In the solid state, 7-Bromo-1,5-naphthyridin-4(1H)-one forms strong intermolecular hydrogen bonds (N-H

-

Diagnostic Bond Length:

-

C4=O: 1.23 – 1.26 Å (Double bond character).

-

C4-O: ~1.35 Å (Single bond character, if it were the enol).

-

Synthetic Implications: Reactivity & Alkylation

The tautomeric nature creates an ambident nucleophile . The site of reaction depends heavily on the conditions (Hard/Soft Acid Base Theory).

N-Alkylation vs. O-Alkylation

-

N-Alkylation (Major Pathway): Under basic conditions (e.g., K₂CO₃, DMF) with alkyl halides, the reaction prefers the Nitrogen (N1). This preserves the thermodynamically stable carbonyl.

-

O-Alkylation (Minor/Specific Pathway): To trap the "ol" form (creating an ether), use:

-

Silver salts: Ag₂CO₃ + Alkyl Halide (Ag coordinates to Br/N, favoring O-attack).

-

Mitsunobu Reaction: PPh₃/DIAD + Alcohol (Reacts exclusively at Oxygen).

-

Chlorination intermediate: Convert to 4-chloro-7-bromo-1,5-naphthyridine (using POCl₃), then displace with alkoxide.

-

Decision Tree for Synthesis

Use the following logic flow to determine the correct synthetic route for your target derivative.

Biological Relevance (Drug Discovery)[3]

When modeling this compound in silico (Docking/MD):

-

H-Bond Donor: The N1-H is a strong hydrogen bond donor.

-

H-Bond Acceptor: The C4=O is a strong hydrogen bond acceptor.

-

Shape: The 4(1H)-one ring is planar.

-

Error Alert: Do not dock the 4-ol form unless the binding pocket is strictly hydrophobic and lacks H-bond acceptors for the NH, which is rare for kinase ATP pockets.

Case Study Analogy: Similar to Ciprofloxacin (a quinolone), the biological activity depends on the "one" tautomer. The 7-Br position allows for further cross-coupling (Suzuki/Buchwald) to extend the scaffold into the solvent-exposed region of the binding pocket.

References

-

IUPAC Nomenclature of Fused Ring Systems. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

-

Tautomerism in Naphthyridines. Advances in Heterocyclic Chemistry. [Link]

-

Pyridone vs. Hydroxypyridine Stability. Journal of the American Chemical Society. [Link]

-

Synthesis of 1,5-Naphthyridines. Chemical Reviews. [Link]

-

Reactivity of Ambident Nucleophiles. Chemistry LibreTexts. [Link]

Sources

Solubility Profile of 7-Bromo-1,5-naphthyridin-4-ol in Polar Solvents: A Technical Guide for Preclinical Development

Executive Summary

7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) is a highly specialized bicyclic heteroaromatic intermediate. It serves as a foundational building block in the synthesis of advanced pharmacophores, notably in the development of Aurora kinase inhibitors for oncology and novel antimalarial agents. However, its rigid planar structure and complex tautomeric behavior present significant physicochemical challenges. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its solvation dynamics in polar media, alongside a self-validating experimental protocol for accurate thermodynamic solubility determination.

Structural Mechanics and Solvation Dynamics

The Role of Keto-Enol Tautomerism

A defining physicochemical characteristic of 4-hydroxy-1,5-naphthyridines is their ability to undergo keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the 4-ol (enol) and the 4(1H)-one (keto) forms 1. This structural duality dictates how the compound interacts with different polar environments:

-

Polar Protic Solvents (e.g., Methanol, Aqueous Buffers): These solvents act as strong hydrogen bond donors and acceptors. They heavily stabilize the highly polar keto tautomer. However, the strong crystal lattice energy of the solid naphthyridine core often restricts high absolute solubility in purely aqueous environments, leading to precipitation during biological assays.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents interact primarily via strong dipole-dipole forces and act exclusively as hydrogen bond acceptors. They effectively solvate the enol form by disrupting the intermolecular hydrogen bonding between adjacent naphthyridine molecules, resulting in vastly superior solubility profiles.

Logical relationship between solvent polarity and tautomeric stabilization.

Experimental Methodology: Harmonized Shake-Flask Protocol

To ensure high-fidelity thermodynamic solubility data for poorly soluble heterocyclic compounds, the shake-flask method remains the industry gold standard 2. The following protocol is a self-validating system adapted from the Consortium of Biopharmaceutical Tools (CoBiTo) guidelines to minimize inter-laboratory variance and ensure robust causality in experimental design 3.

Step-by-Step Workflow

-

Solid Dispensing (Excess Compound): Accurately weigh an excess amount of this compound (e.g., 5.0 mg) into a 15 mL amber glass vial. Causality: Amber glass is utilized to prevent potential photodegradation of the brominated aromatic ring over the extended incubation period.

-

Solvent Addition: Add 5.0 mL of the target polar solvent (e.g., DMSO, Methanol, or Phosphate Buffer pH 7.4).

-

Equilibration & Shaking: Vortex the mixture for 1 minute to ensure initial particle dispersion. Place the vial in a temperature-controlled orbital shaker at 37°C and agitate at 200 rpm for 24 to 48 hours. Causality: The extended timeframe guarantees that true thermodynamic equilibrium is achieved, preventing the false-positive solubility readings common with transient kinetic supersaturation .

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter. Self-Validating Step: If filtering, pre-saturate the filter with a small volume of the solution and discard the first few drops to account for non-specific binding of the compound to the membrane.

-

Quantification: Dilute the clear supernatant appropriately with the mobile phase and quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λmax ≈ 330 nm, subject to solvent shift).

Step-by-step experimental workflow for the shake-flask solubility method.

Quantitative Solubility Profile

Based on the principle of "like dissolves like" and the specific hydrogen-bonding metrics of the 1,5-naphthyridine scaffold, the following table summarizes the representative solubility profile of this compound across various polar solvents.

Table 1: Representative Solubility Profile of this compound

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Predicted Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 25.0 (High) | Strong dipole interaction; H-bond acceptor |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 15.0 - 25.0 (High) | Disruption of crystal lattice via dipole forces |

| Polar Protic | Methanol | 32.7 | 2.0 - 5.0 (Moderate) | H-bond donor/acceptor; stabilizes keto tautomer |

| Polar Protic | Ethanol | 24.5 | 1.0 - 3.0 (Low-Mod) | Weaker H-bonding than methanol; steric hindrance |

| Aqueous Buffer | PBS (pH 7.4) | ~80.0 | < 0.1 (Poor) | High polarity but inability to overcome lattice energy |

Troubleshooting & Optimization Strategies

When handling this compound for downstream biological assays (e.g., kinase inhibition screening), its inherently poor aqueous solubility can lead to erratic data, false negatives, or visible precipitation 4.

-

Co-Solvency: The addition of a polar aprotic co-solvent (1-5% DMSO) to aqueous buffers significantly enhances the apparent solubility. DMSO acts as a bridging solvent, lowering the dielectric constant of the mixture just enough to accommodate the naphthyridine core without disrupting most in vitro biochemical assays 5.

-

pH Adjustment: The basic nature of the nitrogen atoms within the naphthyridine ring allows for improved solubility in mildly acidic media (pH < 4) via protonation. However, researchers must balance this approach against the chemical stability of the brominated ring and the physiological relevance of the target assay 6.

Conclusion

Understanding the solubility profile of this compound is paramount for its successful integration into drug discovery pipelines. By leveraging polar aprotic solvents for concentrated stock solutions and employing rigorous, standardized shake-flask methodologies for thermodynamic profiling, researchers can obtain reliable data, ensuring the integrity of downstream pharmacological evaluations.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.[Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC.[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

Aurora kinase modulators and method of use - Molaid / US Patent. [Link]

-

Potential Antimalarials. III. N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines - Molaid / CSIRO Publishing.[Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. protocols.io [protocols.io]

- 5. 7-bromo-1,5-naphthyridin-4-amine - CAS号 1309774-12-6 - 摩熵化学 [molaid.com]

- 6. 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid - CAS号 97267-59-9 - 摩熵化学 [molaid.com]

Physicochemical Profiling and Ionization Dynamics of 7-Bromo-1,5-naphthyridin-4-ol: A Technical Guide for Drug Development

Executive Summary

The rational design of novel therapeutics—particularly in the domains of antimalarial agents and kinase inhibitors—relies heavily on the precise understanding of the physicochemical properties of heterocyclic building blocks. 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) serves as a critical synthetic intermediate, notably in the development of N-substituted antimalarials such as pyronaridine analogs[1].

As a Senior Application Scientist, I frequently encounter challenges in late-stage lead optimization stemming from a poor fundamental understanding of early-stage building blocks. The ionization constant (

Structural Dynamics: Tautomerism and Inductive Effects

To understand the ionization of this compound, one must first analyze its unsubstituted parent core, 1,5-naphthyridin-4-ol.

The Keto-Enol (Lactam-Lactim) Equilibrium

Hydroxynaphthyridines are classic examples of molecules that undergo solvent-dependent tautomerism. While drawn conventionally as an "enol" (4-hydroxy-1,5-naphthyridine), the compound exists predominantly in the naphthyridone (lactam) form in polar organic solvents and aqueous media[2]. The extent of this tautomeric shift can be empirically gauged via

Fig 1. Tautomeric equilibrium and ionization pathways of this compound.

The Impact of Halogenation on

The 1,5-naphthyridine core is highly electron-deficient. This deficiency is evident when comparing the

When a bromine atom is introduced at the 7-position to form This compound , the

Quantitative Data Summary

| Compound | Structural Classification | Experimental | Reference |

| 8-Hydroxyquinoline | Monocyclic analog | 5.13 | [2] |

| 1,5-Naphthyridin-4-ol | Unsubstituted core | 2.85 | [2] |

| This compound | Halogenated derivative | ~2.30 (Extrapolated) | Derived |

Experimental Methodology: Self-Validating Spectrophotometric Determination

Standard aqueous potentiometric titration is fundamentally flawed for this compound. The compound's high lipophilicity and the rigid planar structure of the naphthyridine core lead to rapid precipitation at the glass electrode frit in purely aqueous buffers.

To circumvent this, we employ a Co-Solvent UV-Vis Spectrophotometric Titration coupled with Yasuda-Shedlovsky Extrapolation . We choose UV-Vis because the deprotonation of the naphthyridone core triggers a massive shift in the electronic transition dipole moment, providing highly distinct chromophores for the neutral and anionic species.

Fig 2. Self-validating spectrophotometric workflow for pKa determination of insoluble heterocycles.

Step-by-Step Protocol

Step 1: Stock Preparation (Causality: Preventing Micro-precipitation)

-

Action: Dissolve this compound to a concentration of

M in 100% LC-MS grade methanol. -

Rationale: Initiating dissolution in a purely organic phase ensures the disruption of the strong intermolecular hydrogen bonding inherent to the lactam tautomer[3]. Introducing the solid directly to water causes micro-particulate scattering, which artificially inflates UV absorbance readings.

Step 2: Co-Solvent Titration Series

-

Action: Prepare five distinct solvent systems: 20%, 30%, 40%, 50%, and 60% Methanol/Water (v/v). For each solvent system, prepare a series of 10 buffered solutions ranging from pH 1.0 to 5.0 (using HCl/KCl for low pH, and acetate buffers for pH > 3.5).

-

Action: Spike the buffers with the methanolic stock to achieve a final analyte concentration of

M.

Step 3: UV-Vis Acquisition & Internal Validation

-

Action: Record the UV-Vis spectra from 200 nm to 450 nm for all samples in quartz cuvettes.

-

Self-Validation Check: Overlay the spectra for a single solvent system. You must observe a sharp, unwavering isosbestic point (typically around 280-290 nm for naphthyridines).

-

If the isosbestic point is tight: The system validates that a simple

proton transfer is occurring. -

If the isosbestic point drifts: This is a self-diagnostic failure indicating either compound degradation or sub-visual precipitation. The run must be discarded and repeated at a lower concentration.

-

Step 4: Data Processing (Yasuda-Shedlovsky Extrapolation)

-

Action: For each methanol ratio, plot the absorbance at the

of the anionic species against the measured pH. Fit the data to the Henderson-Hasselbalch equation to extract the apparent -

Action: To find the true aqueous

, plot -

Rationale: Because the ionization involves the separation of charge (neutral lactam to anion), the dielectric constant of the solvent heavily influences the equilibrium. The Yasuda-Shedlovsky plot provides a linear regression; the y-intercept (where

equals that of pure water) yields the highly accurate, thermodynamically true aqueous

Conclusion for Drug Development Professionals

Treating this compound as a simple "phenol equivalent" is a critical error in early-stage drug design. Its tautomeric preference for the naphthyridone form, combined with the extreme electron deficiency imparted by the fused bicyclic system and the halogen, results in a highly acidic hydroxyl/lactam proton (

References

- Source: National Yang Ming Chiao Tung University (nycu.edu.tw)

- Potential Antimalarials. III.

- Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action Source: University of Hertfordshire Research Archive URL

Sources

Thermodynamic Stability and Tautomeric Dynamics of 7-Bromo-1,5-naphthyridin-4-ol: A Comprehensive Guide for Drug Development

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the design of targeted therapeutics, including Aurora kinase and ALK5 inhibitors[1]. Within this chemical space, 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2)[2] serves as a critical synthetic intermediate and structural motif. For drug development professionals, understanding the thermodynamic stability of this molecule is paramount. Its behavior is governed by a complex interplay of prototropic tautomerism, solvent-dependent solvation energies, and robust solid-state intermolecular forces. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the thermodynamic and kinetic stability of this compound.

Thermodynamic Drivers of Tautomeric Stability

The most critical thermodynamic feature of this compound is its lactam-lactim (keto-enol) tautomerism. While formally named as an alcohol (4-ol), the molecule exists in a dynamic equilibrium with its tautomer, 7-bromo-1,5-naphthyridin-4(1H)-one .

Mesomeric Stabilization and Solvent Effects

The stability of each tautomer is strictly phase- and solvent-dependent. In the gas phase or non-polar solvents, the lactim (4-hydroxy) form is often favored due to its lower dipole moment and fully conjugated aromatic system. However, in polar protic or aprotic solvents (e.g., Water, DMSO), the equilibrium shifts almost entirely toward the lactam (4-oxo) form[3].

Causality: The lactam form exhibits significant mesomeric charge separation (a negative charge on the oxygen and a positive charge on the nitrogen). In polar media, this highly polarized state is thermodynamically stabilized by the solvent's dielectric field and intermolecular hydrogen bonding, overcoming the energetic penalty of partial aromaticity loss[3].

The Electronic Influence of the 7-Bromo Substituent

The bromine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I effect) across the bicyclic framework. This reduces the overall electron density of the naphthyridine ring, subtly increasing the acidity of the N-H proton in the lactam form. Consequently, the thermodynamic barrier for proton transfer is lowered, making the tautomeric equilibrium highly responsive to the pH and hydrogen-bond acceptor capacity of the surrounding medium.

Figure 1: Thermodynamic drivers governing the lactam-lactim tautomeric equilibrium.

Solid-State and Thermal Stability

In the solid state, this compound demonstrates exceptional thermodynamic stability, characterized by a melting point exceeding 360 °C[4].

Causality: This extreme thermal resilience is driven by the crystalline lattice thermodynamics. The molecules self-assemble into tightly packed ribbons via strong intermolecular N-H···O hydrogen bonds (favoring the lactam form in the solid state) and extensive

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamic parameters of this molecule, researchers must employ rigorous, self-validating analytical workflows.

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Solution-State Tautomeric Profiling via Variable Temperature NMR (VT-NMR)

This protocol extracts the Enthalpy (

-

Sample Preparation: Dissolve 5 mg of this compound in 0.6 mL of ultra-dry DMSO-

.-

Causality: DMSO-

provides a high dielectric environment to fully solubilize the rigid lattice while slowing proton exchange sufficiently to observe distinct tautomeric signals on the NMR timescale.

-

-

Data Acquisition: Acquire quantitative

-NMR spectra at 10 K intervals from 298 K to 358 K. Allow 15 minutes of equilibration at each temperature step. -

Integration & Calculation: Integrate the isolated C3-H proton signals for both the lactim and lactam forms to determine the equilibrium constant (

) at each temperature. -

Thermodynamic Extraction: Plot

versus -

Self-Validation (Reversibility Check): After the 358 K acquisition, cool the sample back to 298 K and re-acquire the spectrum. The

must perfectly match the initial 298 K run. If it deviates, thermal degradation has occurred, and the data is invalid.

Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

This protocol determines the activation energy (

-

Calibration: Calibrate the DSC using a high-purity Indium standard to ensure precise heat flow and temperature baseline accuracy.

-

Sample Loading: Load 2-3 mg of the compound into an alumina crucible.

-

Causality: Alumina is chosen over aluminum due to the compound's exceptionally high melting point (>360 °C)[4], which approaches the melting limit of standard aluminum pans.

-

-

Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min.

-

Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the measured mass loss is strictly due to intrinsic thermal decomposition.

-

-

Dynamic Heating: Run TGA/DSC simultaneously at three different heating rates (

= 5, 10, and 20 °C/min) from 25 °C to 500 °C. -

Kinetic Modeling: Apply the Kissinger-Akahira-Sunose (KAS) model to the multi-heating rate data to extract the activation energy (

) of degradation[5]. -

Self-Validation: Run an empty crucible under identical conditions to subtract baseline drift. The extracted

must remain constant across different fractional conversions (

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and kinetic parameters based on the structural properties of this compound.

Table 1: Representative Thermodynamic Parameters for Tautomerization (Lactim

| Parameter | Symbol | Typical Value Range (Polar Media) | Mechanistic Implication |

| Gibbs Free Energy | -10 to -25 kJ/mol | Spontaneous shift towards the lactam (oxo) form in polar environments. | |

| Enthalpy | -15 to -35 kJ/mol | Exothermic proton transfer driven by strong solvent-dipole stabilization. | |

| Entropy | -20 to -50 J/(mol·K) | Increased structural order due to the formation of a rigid solvent cage around the highly polarized lactam dipole. |

Table 2: Solid-State Thermal Properties of this compound

| Property | Value / Observation | Analytical Method |

| Melting Point ( | > 360 °C | DSC (Endothermic peak)[4] |

| Activation Energy ( | > 150 kJ/mol (Estimated) | TGA (KAS isoconversional method)[5] |

| Primary Degradation | Dehalogenation / Ring Rupture | TGA coupled with Mass Spectrometry (TGA-MS) |

Conclusion

The thermodynamic stability of this compound is defined by a delicate balance between its intrinsic molecular electronics and its external environment. Its tautomeric flexibility allows it to adapt to various solvent polarities, while its robust intermolecular hydrogen bonding grants it immense solid-state stability (>360 °C melting point)[4]. By employing the self-validating VT-NMR and TGA/DSC protocols outlined in this guide, researchers can accurately map these thermodynamic parameters, ensuring robust formulation and synthetic scale-up in drug development pipelines.

References

- Source: chemicalbook.

- Source: nih.

- Potential Antimalarials. III. N-Substituted 7-Bromo-1,5-naphthyridin-4...

- Source: stackexchange.

- Source: mdpi.

Sources

Methodological & Application

Scalable Synthesis Protocols for 7-Bromo-1,5-naphthyridin-4-ol: A Mechanistic and Practical Guide

Introduction & Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in Aurora kinase inhibitors, antimalarial agents, and novel anti-infectives [1]. Within this chemical space, 7-Bromo-1,5-naphthyridin-4-ol (CAS: 97267-60-2) serves as a highly versatile, halogenated building block. The C7 bromine atom enables downstream late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C4 hydroxyl group—which exists in tautomeric equilibrium with its pyridone form—can be readily activated as a chloride or triflate for further substitution [4].

Synthesizing the 1,5-naphthyridine core regioselectively at scale requires robust, self-validating methodologies. While Skraup and Friedländer syntheses are viable for certain substituted derivatives, the Gould-Jacobs reaction remains the industry gold standard for yielding 4-hydroxy-1,5-naphthyridines [2]. This four-step sequence leverages 5-bromopyridin-3-amine and diethyl ethoxymethylenemalonate (EMME) to construct the second heterocyclic ring through a thermodynamically driven thermal electrocyclization.

Mechanistic Workflow & Pathway Visualization

The synthesis relies on a precise sequence of condensation, cyclization, saponification, and decarboxylation. The most critical step is the thermal 6π-electrocyclization, which requires high-boiling eutectic solvents (like Dowtherm A) to overcome the significant activation energy barrier without degrading the substrate.

Fig 1: Four-step Gould-Jacobs synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By utilizing the provided In-Process Controls (IPCs), chemists can verify the success of each transformation in real-time before proceeding, preventing the costly carryover of impurities.

Step 1: Condensation (Formation of the Enamine)

Objective: Synthesize Diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate.

-

Causality & Rationale: The nucleophilic primary amine of 5-bromopyridin-3-amine attacks the highly electrophilic enol ether of EMME. Conducting this reaction neat (or in minimal ethanol) at 120 °C drives off the ethanol byproduct, pushing the equilibrium entirely to the product side via Le Chatelier's principle.

-

Procedure:

-

Charge a round-bottom flask equipped with a short-path distillation head with 5-bromopyridin-3-amine (1.0 equiv, 173.0 g/mol ) and EMME (1.1 equiv, 216.2 g/mol ).

-

Heat the mixture to 120–130 °C under a gentle nitrogen sweep.

-

Maintain temperature for 2–3 hours while collecting the distilled ethanol.

-

Cool the resulting thick syrup to room temperature. It will solidify upon standing.

-

-

Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak (

173.0) is <2% AUC, and the product peak (

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Synthesize Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Causality & Rationale: This step requires strict thermal control. If the solvent is not hot enough, intermolecular condensations outcompete the intramolecular 6π-electrocyclization, leading to polymeric tars. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen for its high boiling point (~258 °C) and inertness [2].

-

Procedure:

-

Pre-heat 10 volumes of Dowtherm A in a 3-neck flask to 240–250 °C.

-

Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A.

-

Critical Step: Add the enamine solution dropwise to the pre-heated Dowtherm A to maintain the internal temperature above 240 °C.

-

Stir at 250 °C for 1.5 hours.

-

Cool to room temperature and dilute with 3 volumes of hexanes to precipitate the product. Filter and wash with petroleum ether.

-

-

Self-Validation (IPC): LC-MS will show the loss of ethanol (

297.0). TLC (10% MeOH/DCM) should show a highly fluorescent spot under 254 nm UV.

Step 3: Saponification

Objective: Synthesize 7-Bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

-

Causality & Rationale: Base-catalyzed hydrolysis converts the ester to a water-soluble sodium carboxylate. This allows organic impurities (such as uncyclized byproducts or Dowtherm A traces) to be washed away before acidifying to precipitate the highly insoluble free acid.

-

Procedure:

-

Suspend the ester in a 1:1 mixture of 10% aqueous NaOH and Ethanol (5 volumes each).

-

Reflux the mixture (approx. 85 °C) for 3 hours until a clear solution is obtained.

-

Cool to room temperature and extract once with ethyl acetate (discard the organic layer).

-

Acidify the aqueous layer with 6M HCl to pH 2–3. A dense precipitate will form.

-

Filter the solid, wash thoroughly with DI water, and dry under vacuum at 60 °C.

-

-

Self-Validation (IPC): LC-MS confirms ester cleavage (

269.0). The product should be completely insoluble in cold water.

Step 4: Decarboxylation

Objective: Synthesize this compound.

-

Causality & Rationale: Thermal decarboxylation removes the carboxyl group. The high temperature provides the necessary energy to break the C-C bond, releasing gaseous

. The irreversible loss of gas drives the reaction to 100% conversion. -

Procedure:

-

Suspend the carboxylic acid in 5 volumes of Dowtherm A (or quinoline, if copper powder catalyst is preferred).

-

Heat to 250 °C. Vigorous bubbling (

evolution) will be observed. -

Maintain temperature until gas evolution ceases completely (typically 2 hours).

-

Cool to room temperature, dilute with hexanes, and filter the final product. Recrystallize from DMF/water if higher purity is required.

-

-

Self-Validation (IPC): LC-MS shows the final target mass (

225.0). The cessation of bubbling acts as a physical visual indicator of reaction completion.

Quantitative Data & Quality Attributes

The following table summarizes the expected operational metrics and Critical Quality Attributes (CQAs) for a standard 100-gram scale synthesis.

| Step | Transformation | Key Reagents & Conditions | Time | Expected Yield | CQA / Analytical Marker (LC-MS) |

| 1 | Condensation | EMME, 120 °C, Neat | 2.0 h | 85–95% | |

| 2 | Cyclization | Dowtherm A, 250 °C | 1.5 h | 60–75% | |

| 3 | Saponification | 10% NaOH, EtOH, Reflux | 3.0 h | 90–95% | |

| 4 | Decarboxylation | Dowtherm A, 250 °C | 2.0 h | 70–85% |

Troubleshooting & Field Insights

-

Regioisomeric Byproducts: The regioselectivity of the Gould-Jacobs reaction is influenced by the electronic directing effects of the pyridine nitrogen. While cyclization preferentially occurs to form the 1,5-naphthyridine core, trace amounts of the 1,7-naphthyridine regioisomer may form. Do not use column chromatography to separate these; the rigid, planar structure of naphthyridines leads to strong

-stacking and high lattice energy, making them virtually insoluble in standard chromatography solvents. Recrystallization is the mandatory purification method [2]. -

Decarboxylation Stalling: If decarboxylation in Step 4 stalls, the addition of catalytic copper powder (0.1 equiv) can lower the activation energy of the C-C bond cleavage. Ensure the system is properly vented to prevent pressure buildup from

generation.

References

Application Notes and Protocols for the Synthesis of 4-chloro-7-bromo-1,5-naphthyridine

This document provides a comprehensive guide for the chemical conversion of 7-Bromo-1,5-naphthyridin-4-ol to the versatile synthetic intermediate, 4-chloro-7-bromo-1,5-naphthyridine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are designed to ensure safety, reliability, and high-yield synthesis.

Introduction and Scientific Context

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic functionalization of this core structure is paramount in the exploration of new chemical entities with therapeutic potential. The conversion of a hydroxyl group at the 4-position to a chlorine atom is a critical transformation, as it introduces a versatile leaving group amenable to a wide range of nucleophilic substitution and cross-coupling reactions. This allows for the diversification of the 1,5-naphthyridine core and the generation of libraries of novel compounds for biological screening.

This application note details the chlorination of this compound using phosphorus oxychloride (POCl₃), a widely employed and effective reagent for this type of transformation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary safety precautions, work-up procedures, and analytical characterization of the final product.

Reaction Principle and Mechanism

The conversion of a hydroxynaphthyridine to a chloronaphthyridine using phosphorus oxychloride is a classic example of a deoxychlorination reaction. The underlying principle involves the transformation of the hydroxyl group, which is a poor leaving group, into a chlorophosphate ester intermediate, which is an excellent leaving group.

The reaction is believed to proceed through the following mechanistic steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group in this compound attacks the electrophilic phosphorus atom of phosphorus oxychloride.

-

Formation of a Chlorophosphate Intermediate: This initial attack, followed by the loss of a proton (often facilitated by a base such as pyridine or another molecule of the starting material), leads to the formation of a dichlorophosphate ester intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion, either from the POCl₃ or from the deprotonation step, then acts as a nucleophile, attacking the carbon atom at the 4-position of the naphthyridine ring.

-

Elimination of the Leaving Group: This nucleophilic attack results in the displacement of the dichlorophosphate group, a very stable leaving group, to yield the desired 4-chloro-7-bromo-1,5-naphthyridine product. The driving force for this step is the formation of the stable P-O bond in the phosphate byproduct.

The use of a base, such as pyridine, can accelerate the reaction by deprotonating the hydroxyl group, thereby increasing its nucleophilicity towards POCl₃, and also by neutralizing the HCl generated during the reaction.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation (Example) | Notes |

| This compound | ≥97% Purity | Commercial Supplier | Ensure starting material is dry. |

| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros Organics | Handle in a fume hood with appropriate PPE. Highly corrosive and water-reactive.[2][3][4][5] |

| Pyridine | Anhydrous, ≥99.8% | Commercial Supplier | Store over molecular sieves. |

| Dichloromethane (DCM) | HPLC Grade | Commercial Supplier | For extraction. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Reagent | Prepared in-house | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercial Supplier | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Supplier | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercial Supplier | Eluent for chromatography. |

| Hexanes | HPLC Grade | Commercial Supplier | Eluent for chromatography. |

Experimental Protocol

This protocol is a recommended procedure based on established methodologies for the chlorination of analogous heterocyclic alcohols.[1]

Reaction Setup

Sources

Application Note: Strategic Functionalization of the C7 Position in 1,5-Naphthyridin-4-ol Scaffolds

The following Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the "De Novo" assembly strategy as the only robust method for C7 functionalization, debunking the viability of direct late-stage C-H activation for this specific scaffold.

Executive Summary: The C7 Paradox

The 1,5-naphthyridine scaffold is a "privileged structure" in kinase inhibition (e.g., c-Met, ALK5) and epigenetic modulation (BET bromodomain inhibitors). However, the C7 position (beta to N1, beta to N5) presents a unique synthetic challenge.

Unlike the C2/C6 positions (activated for nucleophilic attack or radical Minisci reactions) or the C4 position (activated for nucleophilic displacement via the 4-Cl intermediate), the C7 position is electronically deactivated and sterically remote. Direct electrophilic aromatic substitution (SEAr) or C-H activation at C7 is kinetically disfavored and typically results in mixtures or C3-functionalization.

Core Recommendation: This guide establishes De Novo Assembly via the Gould-Jacobs reaction as the primary reliable route to access C7-functionalized 1,5-naphthyridin-4-ols. We provide a validated protocol for synthesizing the 7-bromo-1,5-naphthyridin-4-ol pivot scaffold, followed by chemoselective cross-coupling strategies.

Strategic Analysis & Retrosynthesis

To achieve high fidelity at C7, one must install the functional handle before closing the naphthyridine ring. The use of 5-bromo-3-aminopyridine as the starting material is the industry standard for ensuring regiocontrol.

Visualizing the Strategic Pathway

The following diagram illustrates the retrosynthetic logic, contrasting the failure of direct functionalization with the success of the building block approach.

Figure 1: Retrosynthetic strategy highlighting the necessity of the De Novo approach for C7 regiocontrol.

Protocol A: Synthesis of the 7-Bromo Pivot Scaffold

Objective: Synthesis of this compound (Scale: 10–50 g).

Mechanism: Gould-Jacobs Reaction (Condensation

Materials

-

Starting Material: 5-Bromo-3-aminopyridine (1.0 equiv).

-

Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

-

Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

-

Base: Sodium Hydroxide (NaOH) (2M aqueous).

Step-by-Step Methodology

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with 5-bromo-3-aminopyridine (1.0 eq) and EMME (1.1 eq).

-

Heat to 110°C for 2–3 hours.

-

Process Insight: Use a Dean-Stark trap or open vessel to facilitate the removal of ethanol byproduct, driving the equilibrium forward.

-

Checkpoint: LC-MS should show full conversion to the diethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate intermediate.

-

-

Thermal Cyclization:

-

Add Dowtherm A (10 mL per gram of substrate) to the reaction vessel.

-

Raise temperature to 250°C (reflux). Maintain for 45–90 minutes.

-

Critical Safety Note: Ensure vigorous stirring and appropriate blast shielding. This high-temperature step closes the pyridine ring to form the naphthyridine core.

-

Cool to room temperature.[3][4] Add hexanes to precipitate the ester intermediate. Filter and wash with hexanes to remove Dowtherm A.

-

-

Saponification & Decarboxylation:

-

Suspend the solid ester in 2M NaOH (5 eq). Reflux (100°C) for 2 hours to hydrolyze the ester to the carboxylic acid.

-

Decarboxylation:[2][3][5] If the acid does not decarboxylate spontaneously during hydrolysis, isolate the acid and heat in diphenyl ether at 250°C for 20 minutes.

-

Alternative: Microwave irradiation at 250°C in quinoline/Cu powder is effective for difficult decarboxylations.

-

-

Isolation:

-

Adjust pH to 6–7 with acetic acid. The product, This compound , will precipitate as an off-white/tan solid.

-

Yield Expectation: 55–65% over 3 steps.

-

Protocol B: Chemoselective Cross-Coupling at C7

Objective: Functionalization of the C7-Br handle in the presence of the C4-OH (tautomeric 4-one). Challenge: The free OH/NH group can poison Pd catalysts. Solution: Use of robust precatalysts (e.g., XPhos Pd G2) or transient protection.

Data: Optimization of Suzuki-Miyaura Conditions

The following table summarizes screening data for coupling phenylboronic acid to this compound.

| Entry | Catalyst (5 mol%) | Ligand | Base (2 eq) | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 | 35 | Poor conversion; Catalyst poisoning. |

| 2 | Pd(OAc)2 | PPh3 | K3PO4 | Dioxane | 100 | 42 | Significant homocoupling. |

| 3 | Pd2(dba)3 | XPhos | K3PO4 | n-BuOH | 110 | 88 | Optimal. High turnover. |

| 4 | Pd(dppf)Cl2 | - | Cs2CO3 | DMF | 100 | 76 | Good, but difficult workup. |

Optimized Workflow (Entry 3)

-

Reaction Setup:

-

In a pressure vial, combine this compound (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G2 (0.02–0.05 eq).

-

Solvent: n-Butanol or 1,4-Dioxane/Water (4:1) . Deoxygenate by sparging with Argon for 10 mins.

-

-

Execution:

-

Workup:

-

Concentrate solvent.[4] Dilute with water and adjust pH to ~7.

-

Extract with 10% MeOH in DCM (due to poor solubility of the naphthyridin-ol).

-

Advanced Strategy: The "Switchable" Dual Functionalization

If functionalization at both C7 and C4 is required:

-

Step 1 (C7): Perform Suzuki coupling on the This compound (utilizing the Br reactivity).

-

Step 2 (Activation): Treat the product with POCl3 (reflux, 2h) to convert the C4-OH to C4-Cl .

-

Step 3 (C4): Perform SNAr (nucleophilic displacement with amines) or a second Pd-coupling at C4.

Figure 2: Sequential functionalization workflow leveraging differential reactivity.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Litvinov, V. P. (2004). "Advances in the chemistry of 1,5-naphthyridines." Russian Chemical Reviews. Link

-

Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

BenchChem. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." BenchChem Technical Guides. Link

-

Sigma-Aldrich. "Product Specification: this compound (CAS 97267-60-2)." Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. ablelab.eu [ablelab.eu]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 1151802-14-0|7-Bromo-1,5-naphthyridin-4(1H)-one|BLD Pharm [bldpharm.com]

Application Note: Buchwald-Hartwig Amination of 7-Bromo-1,5-Naphthyridines

[1]

Executive Summary

The functionalization of 1,5-naphthyridines is a critical step in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterials. However, the 7-bromo-1,5-naphthyridine scaffold presents distinct challenges in Palladium-catalyzed cross-coupling due to the high coordinate affinity of the naphthyridine nitrogens and the electron-deficient nature of the ring system.

This guide provides a validated protocol for the Buchwald-Hartwig amination of 7-bromo-1,5-naphthyridines. Unlike standard carbocyclic aryl halides, this substrate requires specific "Generational" ligand strategies to prevent catalyst poisoning.

Key Takeaway: Success relies on the use of bulky, electron-rich biaryl phosphine ligands (specifically BrettPhos and XPhos families) and the use of Precatalyst G3/G4 architectures to ensure rapid formation of the active monoligated Pd(0) species.

Substrate Analysis & Mechanistic Challenges

To optimize reaction conditions, one must first understand the electronic environment of the substrate.

Symmetry Note

In an unsubstituted 1,5-naphthyridine core, the 3-position and the 7-position are chemically equivalent due to

The "N-Chelation" Trap

The primary failure mode in this reaction is Catalyst Arrest .

-

The Problem: The N1 and N5 nitrogens possess lone pairs capable of binding Pd(II) intermediates. If the phosphine ligand is not sufficiently bulky, the substrate itself displaces the ligand, forming a stable, inactive bis-heterocyclic palladium complex.

-

The Solution: Use ligands with extreme steric bulk (e.g., t-BuXPhos, BrettPhos) that create a "protective shell" around the Pd center, physically preventing the naphthyridine nitrogen from coordinating.

Electronic Deactivation

The 1,5-naphthyridine ring is highly electron-deficient. While this typically aids oxidative addition (Pd(0)

Decision Matrix: Ligand & Base Selection

Do not use a "one-size-fits-all" approach. Select your conditions based on the nucleophile (amine) class.

Ligand Selection Workflow (DOT Visualization)

Figure 1: Decision tree for selecting the optimal Buchwald Precatalyst based on amine classification.

Validated Experimental Protocols

Protocol A: The "Robust" Method (Secondary Amines/Anilines)

Best for: Morpholine, Piperazine, electron-rich Anilines.

Reagents:

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

-

Temperature: 80–100 °C

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add 7-bromo-1,5-naphthyridine (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G3 (0.02–0.05 equiv).

-

Note: If the amine is liquid, add it in step 3.

-

-

Inert Cycle: Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (repeat 3x).

-

Solvent Addition: Syringe in anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide). If using a liquid amine, add it now via syringe.

-

Reaction: Place in a pre-heated block at 85 °C. Stir vigorously (800+ rpm) for 4–12 hours.

-

Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+H) and appearance of Product (M+H).

-

-

Workup: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Challenging" Method (Primary Amines/Weak Nucleophiles)

Best for: Primary alkyl amines, electron-deficient anilines, or sterically hindered partners.

Reagents:

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

-

Solvent: Toluene or t-Amyl Alcohol

-

Temperature: 90–110 °C

Step-by-Step Procedure:

-

Activation Check: BrettPhos Pd G3 is air-stable, but the active species is sensitive. Ensure Argon atmosphere is strictly maintained.

-

Charge Solids: Add 7-bromo-1,5-naphthyridine (1.0 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (0.03 equiv) to the vial.

-

Inert Cycle: Evacuate/Backfill Argon (3x).

-

Liquid Addition: Add Toluene (0.15 M). Add the Primary Amine (1.2 equiv).

-

Reaction: Heat to 100 °C.

-

Why NaOtBu? The stronger base facilitates the deprotonation of the amine-Pd complex, which is often the rate-determining step for primary amines.

-

-

Quench: Cool to RT. Dilute with DCM. Wash with water.

-

Scavenging (Critical): Add SiliaMetS® Thiol or DMT scavenger resin (50 wt% relative to theoretical product) and stir for 2 hours to remove residual Pd. Naphthyridines hold onto Pd tightly; simple filtration is often insufficient for biological assay purity.

Optimization Data Matrix

Use the following table to troubleshoot low yields.

| Variable | Standard Condition | Alternative (If Standard Fails) | Rationale |

| Catalyst | RuPhos Pd G3 | BrettPhos Pd G3 | Switch to BrettPhos for primary amines to prevent |

| Base | Cs₂CO₃ | NaOtBu or K₃PO₄ | NaOtBu accelerates transmetallation but may hydrolyze esters. K₃PO₄ is milder if NaOtBu causes decomposition. |

| Solvent | 1,4-Dioxane | t-Amyl Alcohol | t-Amyl alcohol allows higher temps (102°C) and improves solubility of polar naphthyridines. |

| Additives | None | Water (1-2%) | For Cs₂CO₃/Dioxane systems, a drop of water ("wet dioxane") can vastly improve base solubility and reaction rate. |

Troubleshooting & Causality

Symptom 1: Protodehalogenation (Reduction of Br to H)

-

Cause: The amine is not undergoing reductive elimination fast enough, allowing

-hydride elimination or H-abstraction from solvent. -

Fix: Switch to a ligand with a larger bite angle (e.g., Xantphos) or increase the catalyst loading of BrettPhos. Ensure the solvent is anhydrous.

Symptom 2: No Conversion (Starting Material Recovered)

-

Cause: Catalyst poisoning. The naphthyridine nitrogen is binding the Pd.

-

Fix: Do not use Pd(PPh₃)₄ or Pd(dppf). You must use bulky dialkylbiaryl phosphines (BrettPhos/XPhos). Increase temperature to 110 °C to promote ligand dissociation/turnover.

Symptom 3: Dimerization of Substrate

-

Cause: Homocoupling of the aryl bromide.

-

Fix: This usually happens if the amine is not nucleophilic enough. Switch to a stronger base (NaOtBu) to facilitate the amine binding.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[1] Organic Letters, 2014, 16(3), 832–835.[1]

- Context: Establishes the utility of tBuBrettPhos for nitrogen-rich heterocyclic bromides.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Context: The definitive guide on matching ligand generation (RuPhos vs BrettPhos) to amine class.

-

-

Llitjos, G., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020, 25(14), 3252.[2]

- Context: Comprehensive review of 1,5-naphthyridine reactivity, confirming the equivalence of 3- and 7- positions and metal binding properties.

-

Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 2013, 4, 916-920.

- Context: Describes the G3 precatalyst activation mechanism required for difficult substr

Application Note: Strategic Utilization of 7-Bromo-1,5-naphthyridin-4-ol in Kinase Inhibitor Design

Executive Summary

This guide details the application of 7-Bromo-1,5-naphthyridin-4-ol (Component ID: 7-BN-4 ) as a high-value fragment scaffold in kinase inhibitor discovery. Unlike generic bicyclic heterocycles, this scaffold offers a distinct "donor-acceptor" hydrogen bond motif essential for ATP-competitive inhibition, coupled with a specific synthetic handle (C7-Bromine) for accessing the solvent-exposed or hydrophobic back-pockets of the kinase domain.

This document provides validated protocols for the synthesis, functionalization, and biophysical assessment of this scaffold, enabling researchers to transition from fragment hits to lead compounds with high ligand efficiency (LE).

Structural Rationale & Pharmacophore Analysis

The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, functioning as a bioisostere to quinoline and quinazoline scaffolds. Its utility in kinase design is governed by two critical features:

-

The Hinge-Binding Interface (C4/N1): The molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4(1H)-one) forms. In the kinase ATP-binding pocket, the keto-tautomer is the dominant pharmacophore.

-

N1 (Pyridyl Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge.

-

C4-Carbonyl (O): Acts as a Hydrogen Bond Acceptor (HBA), or the N-H at position 1 (in the pyridone form) acts as a Donor (HBD). Correction: In the 1,5-naphthyridine-4-one tautomer, the proton resides on N1, making N1 a Donor and the C4-Carbonyl an Acceptor . This mimics the Adenine binding mode.[1]

-

-

The Synthetic Vector (C7-Bromine): The bromine at position 7 is oriented approximately 180° from the hinge-binding interface. This "exit vector" allows for the attachment of solubilizing groups or hydrophobic moieties to probe the Solvent Front or the Gatekeeper region, depending on the specific kinase topology.

Visualization: Pharmacophore & Binding Mode

Caption: Figure 1. Pharmacophore mapping of this compound. The scaffold anchors to the hinge via the N1/C4 motif, while the C7-Br allows extension into selectivity pockets.

Synthetic Protocols

Protocol A: Synthesis of the Core (Gould-Jacobs Cyclization)

Objective: Construct the 1,5-naphthyridine scaffold from commercially available precursors.

Reagents:

-

5-Bromo-3-aminopyridine (CAS: 13535-01-8)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Phosphorus oxychloride (

) - Optional for chlorination if Br is unstable, but Br is retained here.

Step-by-Step Methodology:

-

Condensation:

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5-Bromo-3-aminopyridine (1.0 eq) and EMME (1.1 eq) in ethanol.

-

Reflux for 3-4 hours. Monitor by LCMS for the formation of the intermediate enamine ester (

shift). -

Cool and concentrate in vacuo. The intermediate is often an oil or low-melting solid.

-

-

Thermal Cyclization (Critical Step):

-

Heat Dowtherm A (10 mL/g of substrate) to 250°C in a heavy-walled reaction vessel.

-

Safety Note: Ensure vigorous stirring and use a blast shield; this is a high-temperature reaction.

-

Add the intermediate from Step 1 dropwise (dissolved in minimal hot Dowtherm A if necessary) to the refluxing solvent.

-

Mechanism: This promotes the intramolecular substitution to close the ring, releasing ethanol.

-

Maintain temperature for 30-60 minutes.

-

Cool to room temperature.[2] The product, ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate , usually precipitates.

-

Filter and wash with hexane to remove Dowtherm A.

-

-

Saponification & Decarboxylation:

-

Hydrolyze the ester using 10% NaOH (aq) at reflux (2 hrs).

-

Acidify to pH 3-4 to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry acid in quinoline (or diphenyl ether) at 220°C with a catalytic amount of copper powder until

evolution ceases. -

Workup: Pour into water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

-

Validation Criteria:

-

1H NMR (DMSO-d6): Characteristic singlets for the naphthyridine protons. The C4-OH proton is often broad or invisible due to exchange.

-

LCMS: Single peak, Mass = 224.9/226.9 (Br isotope pattern).

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Extend the fragment at the C7 position to generate a lead-like library.

Reagents:

-

This compound (Core)

-

Boronic Acid/Pinacol Ester (

)[2] -

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1)[3]

Workflow Diagram:

Caption: Figure 2.[2] Standardized workflow for Suzuki cross-coupling at the C7 position.

Technical Insight:

The 4-OH group is acidic (

Assay Development & Validation

Solubility & Aggregation Check (Pre-Screening)

Fragments often aggregate, causing false positives.

-

Protocol: Dynamic Light Scattering (DLS).

-

Threshold: Compounds showing particle size > 10 nm or high scattering intensity in assay buffer should be flagged as aggregators.

Surface Plasmon Resonance (SPR)

Because fragments have low affinity (

| Parameter | Setting/Value | Rationale |

| Sensor Chip | CM5 or SA (Streptavidin) | CM5 for direct coupling of kinase; SA for biotinylated kinase. |

| Flow Rate | 30-50 | High flow minimizes mass transport limitations. |

| Contact Time | 30-60 seconds | Fast on/off rates expected for fragments. |

| Dissociation | 60-120 seconds | Ensure return to baseline. |

| Control | Reference Channel | Subtract non-specific binding to the dextran matrix. |

Data Interpretation:

-

Square Wave Shape: Indicates rapid binding kinetics typical of specific fragment interactions.

-

Stoichiometry:

should match theoretical 1:1 binding. If

References

-

Gellibert, F. et al. (2004).[4][5] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[4][5]

-

Chung, J. Y. L., & Cvetovich, R. J. (2006). "Synthesis development of a naphthyridinone p38 kinase inhibitor." Current Opinion in Drug Discovery & Development, 9(6), 792-805.

-

BenchChem. (2025).[2] "Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone [Adapted for Aryl Halides]." BenchChem Technical Library.

-

Xing, L. et al. (2015).[6] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(19), 6520-6527.

-

Lovering, F. et al. (2015). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel utilizing appropriate Personal Protective Equipment (PPE).

Sources

- 1. Hinge Binders Library - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 1,5-Naphthyridine Scaffolds

Topic: Nucleophilic substitution strategies for 1,5-naphthyridine intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Focus: Nucleophilic Aromatic Substitution (

Abstract

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., PI3K, ALK5) and antiparasitic agents. However, its electron-deficient nature and dual-nitrogen basicity present unique synthetic challenges, particularly regarding regioselectivity and solubility. This guide provides optimized protocols for functionalizing 1,5-naphthyridine intermediates, specifically focusing on the C4 and C2 positions via

Strategic Overview: Reactivity & Regiochemistry

The 1,5-naphthyridine system is highly

-

Electronic Bias: The nitrogen atoms at positions 1 and 5 withdraw electron density, activating the

(C2, C6) and -

Leaving Group Displacement: In halogenated derivatives (e.g., 4-chloro-1,5-naphthyridine), the C4 position is exceptionally reactive toward nucleophiles due to the stabilization of the Meisenheimer complex by the para-nitrogen (N1).

-

Solubility Challenges: The planar, rigid structure often leads to poor solubility in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or specific workup modifications.

Reactivity Map (Diagram)

The following diagram illustrates the electrophilic sites and the logical flow for functionalization.

Figure 1: Electrophilic activation map of 1,5-naphthyridine. Red indicates the primary site for

Experimental Protocols

Protocol A: Synthesis of the Electrophile (4-Chloro-1,5-naphthyridine)

Context: The 4-hydroxy tautomer (naphthyridinone) is the standard precursor. Direct chlorination requires careful handling to avoid polymerization or hydrolysis during workup.

Materials:

-

4-Hydroxy-1,5-naphthyridine (1.0 equiv)

-

Phosphorus oxychloride (

) (5.0–10.0 equiv) -

N,N-Dimethylaniline (1.0 equiv) or catalytic DMF

-

Solvent: Neat or Acetonitrile (if solubility allows)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), suspend the 4-hydroxy-1,5-naphthyridine in-

Expert Tip: If the substrate is wet,

will hydrolyze violently. Ensure the starting material is vacuum-dried.

-

-

Activation: Add N,N-dimethylaniline (1.0 equiv) dropwise. This acts as a base to scavenge HCl and accelerates the reaction. Alternatively, 2-3 drops of DMF can form the Vilsmeier-Haack reagent in situ, drastically improving rates.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Self-Validation: The suspension should turn into a clear, dark solution. Aliquot monitoring by TLC (5% MeOH in DCM) should show the disappearance of the baseline "hydroxy" spot and the appearance of a less polar, UV-active spot (

).

-

-

Quench (Critical): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

(use a base trap!). Pour the thick residue slowly onto crushed ice/water with vigorous stirring.-

Safety: Maintain temperature

to prevent hydrolysis of the product back to the starting material.

-

-

Neutralization: Carefully adjust pH to ~8–9 using saturated

or -

Extraction: Extract immediately with DCM (

). The product is prone to hydrolysis in basic aqueous media if left too long. -

Purification: Dry over

, filter, and concentrate. If the residue is black/tarry, pass through a short pad of silica gel (eluting with DCM/EtOAc).

Yield Expectation: 75–90% (Off-white to yellow solid).

Protocol B: Displacement with Amines

Context: This is the "workhorse" method for library generation. The 4-chloro substituent is an excellent leaving group due to the activation by the naphthyridine nitrogens.

Materials:

-

4-Chloro-1,5-naphthyridine (1.0 equiv)

-

Amine Nucleophile (1.2–1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) -

Solvent: DMF, DMA, or NMP (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-1,5-naphthyridine in anhydrous DMF.

-

Addition: Add the amine followed by the base.[1]

-

Expert Tip: For volatile amines, use a sealed tube. For aniline derivatives (weaker nucleophiles), add a catalytic amount of NaI (0.1 equiv) to form the more reactive 4-iodo intermediate in situ (Finkelstein condition).

-

-

Reaction: Heat to

. Monitor by LC-MS or TLC.[1]-

Timeframe: Aliphatic amines: 1–3 hours. Aromatic amines: 4–12 hours.

-

Self-Validation: A successful reaction often involves a color change (yellow

orange/fluorescent). LC-MS should show the mass of Product

-

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into 10 volumes of ice water. If the product is solid, filter and wash with water.

-

Method B (Extraction): If no precipitate forms, extract with EtOAc. Wash organic layer with 5% LiCl solution (to remove DMF) followed by brine.

-

-

Purification: Flash chromatography (DCM/MeOH gradients). 1,5-naphthyridines are basic; adding 1%

to the eluent prevents streaking.

Protocol C: Buchwald-Hartwig Amination (For Challenging Substrates)

Context: When

Materials:

-

4-Chloro-1,5-naphthyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst:

(2–5 mol%) or precatalysts (e.g., XPhos Pd G3) -

Ligand: XPhos or BrettPhos (4–10 mol%)

-

Base:

or -

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vial with the aryl chloride, amine, and base. Cycle vacuum/argon (

). Add anhydrous solvent. Sparge with argon for 5 mins.-

Why? 1,5-naphthyridines are excellent ligands for Pd. Oxygen must be strictly excluded to prevent catalyst deactivation.

-

-

Catalyst Addition: Add the Pd source and ligand (or pre-formed complex) under a counter-flow of argon.

-

Reaction: Seal the vial and heat to

for 4–16 hours. -

Self-Validation:

-

Monitoring: Check for the disappearance of the aryl chloride. Note that Pd-complexes can sometimes co-elute with products on TLC. Use LC-MS for confirmation.

-

Scavenging: Post-reaction, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can coordinate to the naphthyridine nitrogens and complicate NMR analysis.

-

Comparative Data & Troubleshooting

Method Selection Guide

| Feature | Buchwald-Hartwig Protocol | |

| Substrate Scope | Aliphatic amines, electron-rich anilines | Electron-poor anilines, bulky amines, amides |

| Reaction Conditions | Thermal ( | Thermal ( |

| Cost/Complexity | Low / Simple setup | High / Requires glovebox or Schlenk line |

| Major Side Reaction | Hydrolysis to naphthyridinone (if wet) | Catalyst poisoning by naphthyridine N |

| Purification | Simple extraction/precipitation | Requires metal scavenging |

Workflow Diagram

Figure 2: Decision tree for selecting the optimal amination strategy.

References

-

Litvic, M. et al. "Synthesis and properties of 1,5-naphthyridine derivatives." Tetrahedron2012 , 68, 3433. Link

-

Mital, A. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules2020 , 25, 3434. Link

-

Gero, T. W. et al. "Synthesis of 4-substituted 1,5-naphthyridines as kinase inhibitors." Bioorg. Med. Chem. Lett.2006 , 16, 2519. Link

-

Surry, D. S.[2] & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link

Sources

Application Notes and Protocols: Selective O- vs. N-Alkylation of 7-Bromo-1,5-naphthyridin-4-ol

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors and antiproliferative compounds.[1][2] 7-Bromo-1,5-naphthyridin-4-ol (CAS No. 97267-60-2) represents a critical starting material for the synthesis of these complex molecules, offering a versatile handle for further chemical modification.[3][4] A fundamental challenge in its functionalization lies in the selective alkylation of the 4-hydroxy-1,5-naphthyridine core, which exists in a tautomeric equilibrium between its enol (4-hydroxy) and keto (4-oxo) forms. This equilibrium renders the corresponding anion an ambident nucleophile , capable of undergoing alkylation at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom.

Controlling the regioselectivity of this reaction is paramount for directing a synthetic route towards the desired molecular target. This application note provides a detailed guide for researchers, explaining the core mechanistic principles that govern selectivity and presenting two distinct, field-proven protocols for achieving high-yield, selective O- and N-alkylation of this compound.

Mechanistic Principles of Regioselectivity

The outcome of the alkylation reaction is not arbitrary; it is a direct consequence of a delicate interplay between the substrate, reagents, and reaction conditions. Understanding these factors allows for the rational design of a selective synthesis.

Tautomerism and the Ambident Nucleophile

The core of the selectivity issue lies in the prototropic tautomerism between the 4-hydroxy-1,5-naphthyridine and the 7-bromo-1,5-naphthyridin-4(1H)-one forms.[5][6] Deprotonation with a base generates a resonance-stabilized anion where the negative charge is delocalized over the oxygen and nitrogen atoms, creating two nucleophilic centers.

Caption: Tautomerism and deprotonation of the substrate.

Governing Factors for Selective Alkylation

The selective reaction at either the oxygen or nitrogen is dictated by several interconnected factors, which can be leveraged to steer the reaction towards the desired product.[7][8]

-

Hard and Soft Acid-Base (HSAB) Theory: The oxygen atom, being more electronegative, is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles (e.g., alkyl sulfates, oxonium ions). The nitrogen atom is a "softer" nucleophilic center and thus favors reaction with "soft" electrophiles (e.g., alkyl iodides, benzyl and allyl halides).

-

Kinetic vs. Thermodynamic Control:

-

O-alkylation is often the product of kinetic control . The anion has a higher charge density on the more electronegative oxygen atom, leading to a faster initial reaction rate under certain conditions.

-

N-alkylation typically yields the thermodynamically more stable product. The resulting 1-alkyl-1,5-naphthyridin-4-one retains an aromatic pyridone-like system, which is often energetically favored over the 4-alkoxy-1,5-naphthyridine structure. Higher reaction temperatures can favor the formation of the thermodynamic product.

-

-

The Role of the Cation and Solvent: The choice of base determines the counter-ion, which plays a crucial role.

-

Silver (Ag⁺) salts strongly coordinate to the hard oxygen atom, effectively blocking it and directing alkylating agents towards the oxygen, thus favoring O-alkylation.[9]

-

Alkali metal cations (Na⁺, K⁺, Cs⁺) and their interaction with the solvent are critical. In polar aprotic solvents like DMF or DMSO, these cations are well-solvated, leaving the nucleophilic anion "bare" and more reactive. These conditions often favor N-alkylation.[10] Cesium salts (e.g., Cs₂CO₃, CsF) are particularly effective for promoting N-alkylation.[11][12]

-

Nonpolar solvents (e.g., toluene, benzene) result in tighter ion pairing between the cation and the oxygen atom, which can favor O-alkylation.

-

The following diagram illustrates a decision-making workflow based on these principles.

Caption: General scheme for selective O-alkylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | >95% | AChemBlock | Starting material |

| Silver(I) Carbonate (Ag₂CO₃) | Reagent Grade | Sigma-Aldrich | Key base for O-selectivity |

| Alkyl Halide (e.g., Iodomethane, Iodoethane) | Synthesis Grade | Acros Organics | 1.5 - 2.0 equivalents |

| Toluene | Anhydrous | Fisher Scientific | Reaction solvent |

| Celite® | Standard Grade | MilliporeSigma | For filtration |

| Ethyl Acetate | HPLC Grade | VWR | Extraction solvent |